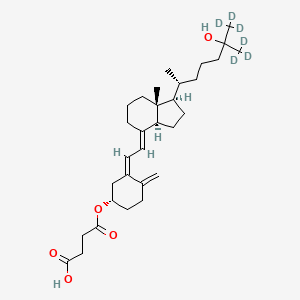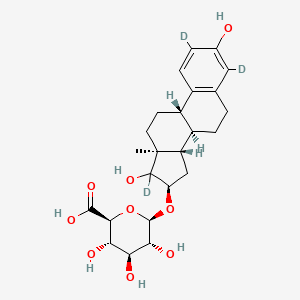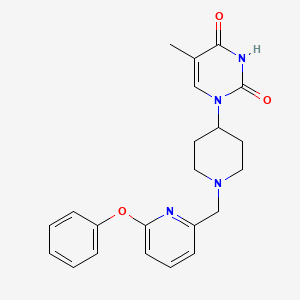
MtTMPK-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MtTMPK-IN-1 is a highly effective inhibitor of Mycobacterium tuberculosis thymidylate kinase. This compound exhibits an IC50 value of 2.5 micromolar and demonstrates moderate to weak activity against Mycobacterium tuberculosis H37Rv. Additionally, it shows low cytotoxicity in human fibroblast cells MRC-5 .
Preparation Methods
The synthesis of MtTMPK-IN-1 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the formation of the core scaffold followed by the introduction of various functional groups. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions to maximize efficiency and minimize waste .
Chemical Reactions Analysis
MtTMPK-IN-1 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Scientific Research Applications
MtTMPK-IN-1 is a valuable tool in scientific research, particularly in the study of tuberculosis. Its primary application is in the inhibition of Mycobacterium tuberculosis thymidylate kinase, making it a potential candidate for the development of new anti-tuberculosis drugs. Additionally, it is used in biochemical studies to understand the role of thymidylate kinase in bacterial DNA synthesis and replication. In the field of medicine, this compound is being explored for its potential therapeutic applications in treating tuberculosis .
Mechanism of Action
MtTMPK-IN-1 exerts its effects by inhibiting the activity of Mycobacterium tuberculosis thymidylate kinase. This enzyme is crucial for the synthesis of thymidine triphosphate, a building block of DNA. By inhibiting this enzyme, this compound disrupts the DNA synthesis and replication process in Mycobacterium tuberculosis, leading to the inhibition of bacterial growth and proliferation .
Properties
Molecular Formula |
C22H24N4O3 |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
5-methyl-1-[1-[(6-phenoxypyridin-2-yl)methyl]piperidin-4-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H24N4O3/c1-16-14-26(22(28)24-21(16)27)18-10-12-25(13-11-18)15-17-6-5-9-20(23-17)29-19-7-3-2-4-8-19/h2-9,14,18H,10-13,15H2,1H3,(H,24,27,28) |
InChI Key |
BKRRWLAIGUKKJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CCN(CC2)CC3=NC(=CC=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



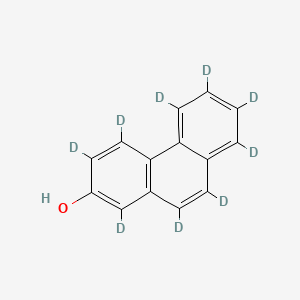

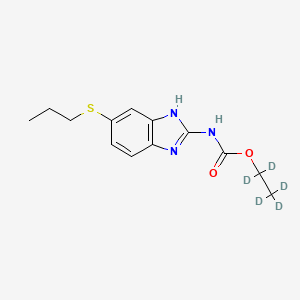
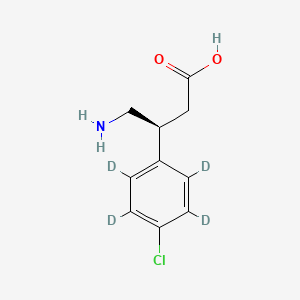
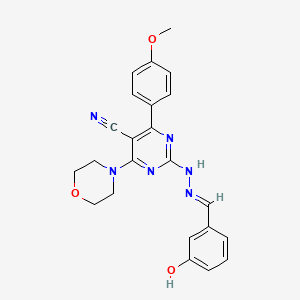
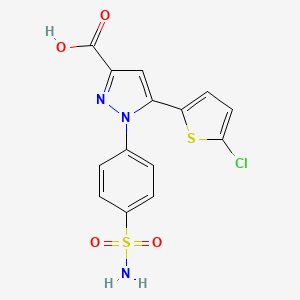

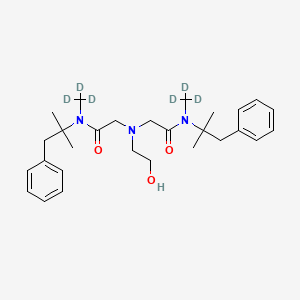
![[4-[(2-hydroxyethylamino)methyl]-3-methoxyphenyl]-(4-phenyl-2,3-dihydroindol-1-yl)methanone](/img/structure/B12420111.png)
